Tosylmethyl isocyanide
Overview
Description
Tosylmethyl isocyanide is an organic compound with the formula CH₃C₆H₄SO₂CH₂NC. It is a versatile synthon in organic chemistry, widely used as a reagent for the preparation of biologically active pyrroles and imidazoles . The molecule contains both sulfonyl and isocyanide groups, making it a densely functionalized building block . Unlike many isocyanides, it is odorless and stable at room temperature .
Mechanism of Action
Target of Action
Tosylmethyl isocyanide (TosMIC) is a key reagent in medicinal chemistry, particularly in the synthesis of potent inhibitors for HIV-1 attachment . It targets the gp120 protein , which is essential for the virus’s attachment and entry into host cells .
Mode of Action
TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated . In addition, TosMIC features the unique properties of the isocyanide group in which the oxidation of the carbon atom is a driving force for multiple reactions .
Biochemical Pathways
TosMIC plays a crucial role in the construction of various heterocycles, such as oxazoles, imidazoles, pyrroles, 1,2,4-triazoles, and many more . It is also involved in the conversion of ketones to the homologous nitriles, a process that can be formally described as a "reductive nitrilation" .
Pharmacokinetics
It’s important to note that tosmic is metabolized to cyanide in the body, which may cause various symptoms .
Result of Action
The result of TosMIC’s action is the synthesis of various heterocycles and the conversion of ketones to nitriles . In the context of medicinal chemistry, TosMIC aids in constructing the azaindole core, a key component that allows for further functionalization and enhancement of molecular interactions with gp120 .
Action Environment
TosMIC is a stable, colorless, practically odorless solid, which can be stored at room temperature without decomposition . It is moisture sensitive and its reactions can be influenced by the presence of certain substances. For example, the reaction of TosMIC with ketones to form nitriles is considerably speeded up in the presence of MeOH or EtOH .
Biochemical Analysis
Biochemical Properties
Tosylmethyl isocyanide plays a crucial role in biochemical reactions. It is known to undergo a base-promoted 1,3-dipolar cycloaddition reaction with immobilized imines under microwave irradiation to give 1,5-disubstituted imidazoles . It is also known to interact with enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines .
Cellular Effects
It is known to play a role in the synthesis of potent inhibitors, particularly for HIV-1 attachment . It is also used in the synthesis of heterocyclic compounds such as oxazoles, imidazoles, and pyrroles .
Molecular Mechanism
This compound is a unique one-carbon synthon that can be easily deprotonated and alkylated . The sulfinyl group not only enhances the acidity of the α-protons, but is also a good leaving group . In addition, this compound features the unique properties of the isocyanide group in which the oxidation of the carbon atom is a driving force for multiple reactions .
Temporal Effects in Laboratory Settings
This compound is a stable compound that can be stored at room temperature without decomposition
Metabolic Pathways
This compound is known to interact with enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS)
Preparation Methods
Tosylmethyl isocyanide is typically prepared by dehydration of the related formamide derivative . The preparation method involves a two-step reaction from sodium p-toluenesulfinate, resulting in a high-yield (72.3%) and high-purity (98.5%) product confirmed by 1H NMR spectroscopy . Industrial production methods also follow similar synthetic routes, ensuring the compound’s stability and purity for various applications .
Chemical Reactions Analysis
Tosylmethyl isocyanide undergoes a variety of chemical reactions, including:
Oxidation and Reduction: The isocyanide group can be oxidized, driving multiple reactions.
Substitution: The sulfonyl group enhances the acidity of the α-protons, making it a good leaving group.
Van Leusen Reaction: This reaction allows the conversion of a ketone into a nitrile with one additional carbon atom in a single pot.
Common reagents and conditions used in these reactions include primary alcohols like methanol or ethanol, which speed up the process . Major products formed from these reactions include nitriles, oxazoles, imidazoles, pyrroles, and triazoles .
Scientific Research Applications
Tosylmethyl isocyanide is a versatile reagent in medicinal chemistry, widely recognized for its utility in synthesizing pharmacologically active compounds . It plays a crucial role in constructing 4-fluoro-6-azaindole derivatives that target the gp120 protein, essential for viral entry into host cells . Additionally, it is used in the chemical modification of alginate for hydrophobic drug delivery . The compound’s ability to introduce unique structural motifs makes it valuable in the development of inhibitors for various diseases, including HIV-1 .
Comparison with Similar Compounds
Tosylmethyl isocyanide is compared with other sulfonyl-substituted methyl isocyanides, such as p-tolylsulfonylmethyl isocyanide . It is the best-known member of this series and is considered the most versatile synthon derived from methyl isocyanide . Similar compounds include arylsulfonylmethyl isocyanides, which also serve as building blocks for the synthesis of biologically relevant scaffolds . this compound’s unique combination of functional groups and stability makes it particularly valuable in organic synthesis .
Properties
IUPAC Name |
1-(isocyanomethylsulfonyl)-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOAUYCPAUGDFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190101 | |
Record name | Tosylmethyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |
Record name | Tosylmethyl isocyanide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18074 | |
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CAS No. |
36635-61-7 | |
Record name | Tosylmethyl isocyanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36635-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tosylmethyl isocyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036635617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tosylmethyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (p-toluenesulphonyl)methyl isocyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TOSYLMETHYL ISOCYANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35FD6OLH8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tosylmethyl isocyanide?
A: this compound has the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol. []
Q2: Is this compound stable under ambient conditions?
A: Yes, this compound is a stable, colorless solid that can be stored at room temperature without decomposition. []
Q3: Can this compound be used in aqueous media?
A: While TosMIC reactions are often performed in organic solvents, some successful applications have been reported in nonanhydrous media, particularly under phase-transfer conditions using a biphasic system with water and an organic solvent, and a phase-transfer catalyst. []
Q4: What is the significance of this compound in heterocyclic chemistry?
A: this compound serves as a versatile building block in synthesizing various heterocycles. Its ability to undergo [3+2] cycloaddition reactions, particularly with electron-deficient compounds, has been widely exploited to prepare pyrroles, imidazoles, oxazoles, and their derivatives. [, , , , , , ] , etc.
Q5: How is this compound utilized in the synthesis of pyrroles?
A: TosMIC reacts with electron-deficient alkenes, alkynes, and other Michael acceptors via a [3+2] cycloaddition to afford a variety of pyrrole derivatives. This approach, often termed the Van Leusen pyrrole synthesis, provides a straightforward route to diverse pyrrole structures. [, , , , , , ]
Q6: Can TosMIC be used to synthesize compounds beyond heterocycles?
A: Yes, TosMIC's utility extends beyond heterocycle synthesis. It plays a crucial role in converting aldehydes and ketones to nitriles. This transformation, known as reductive cyanation, introduces a one-carbon unit. []
Q7: What is unique about TosMIC's role in synthesizing vinyl sulfones?
A: TosMIC exhibits a dual role in the synthesis of (E)-vinyl sulfones from propargylic alcohols. It acts as both a reactant in the allenylation of propargylic alcohols and as the source of the sulfonyl group. This silver-catalyzed cascade reaction highlights TosMIC's versatility as a synthetic building block. []
Q8: Can you elaborate on the use of TosMIC in the synthesis of ulipristal acetate?
A: In the synthesis of ulipristal acetate, TosMIC reacts with 3,3-(ethylenedioxy group) steroidal estrogen-5(10),9(11)-diene17-ketone under alkaline conditions. This reaction yields 3,3-(ethylenedioxy group) steroidal estrogen-5(10),9(11)-diene17-cyanogen, a key intermediate in the multi-step synthesis of ulipristal acetate. []
Q9: How does alkylation of this compound influence its reactivity?
A: Alkylation of this compound at the alpha-position can modulate its reactivity. For instance, while α-alkylated TosMIC derivatives react with 3-(arylsulfonyl) acrylates to yield 4-(arylsulfonyl)pyrrole-3-carboxylates, the use of ethyl 3-(5-chloro-2-nitrophenylsulfonyl)acrylate leads to ethyl 5-tosylpyrrole-3-carboxylate instead of the expected 4-substituted product. []
Q10: Does the regioselectivity of TosMIC reactions vary?
A: Yes, the regioselectivity of TosMIC reactions can be influenced by substituents on the reacting partners. In the reaction of α-methylated TosMIC with ethyl cinnamates, both the 3- and 4-substituted pyrrole regioisomers were observed, suggesting that the nitro substituent in the ortho position of the phenyl ring affected the electronic properties of the Michael acceptor. []
Q11: Are there any specific formulation strategies for this compound?
A11: As TosMIC is primarily used as a reagent in synthetic organic chemistry, specific formulations aimed at improving its stability, solubility, or bioavailability for pharmaceutical purposes are not typically discussed in the provided research.
Q12: Are there specific SHE regulations regarding this compound?
A12: While specific regulations are not mentioned in the provided research papers, it is crucial to handle this compound, like any chemical reagent, with appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated area. Consult relevant safety data sheets for detailed information on safe handling and disposal.
Q13: What are some essential resources for research involving this compound?
A13: Access to standard organic synthesis equipment, spectroscopic techniques (NMR, IR, MS) for characterization, and databases of chemical information are crucial. Additionally, familiarity with relevant literature and synthetic procedures is essential for researchers working with TosMIC.
Q14: What are some key milestones in the research and applications of this compound?
A: The discovery and development of TosMIC as a versatile reagent in organic synthesis, particularly in heterocycle formation, represent major milestones. The Van Leusen pyrrole synthesis, utilizing TosMIC and electron-deficient compounds, stands out as a significant development. [, , ]
Q15: How has this compound contributed to interdisciplinary research?
A: The application of TosMIC in synthesizing biologically relevant molecules like pregnene-1,4,9(11),16(17)-tetraenol-3,20-diketone [] and the spiroketal fragment of (–)-ushikulide A [] exemplifies its role in bridging organic synthesis with medicinal chemistry and natural product synthesis.
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